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Compound Name: Fominoben

Cat. No.: B1673530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fominoben is a centrally acting antitussive agent belonging to the benzanilide class of

compounds. First introduced in the 1970s, it has demonstrated a unique pharmacological

profile, including anxiolytic-like and anticonvulsant properties, in addition to its primary

respiratory stimulant and cough-suppressant effects. This technical guide provides an in-depth

overview of the historical development, discovery, and pharmacological characterization of

Fominoben. It includes a summary of key quantitative data, detailed experimental protocols for

pivotal studies, and visualizations of its proposed signaling pathway and experimental

workflows.

Historical Development and Discovery
Fominoben, marketed under the trade name Noleptan among others, was first introduced in

Germany in 1973, followed by its introduction in Italy in 1979 and Japan in 1983.[1] The initial

synthesis and development of Fominoben are attributed to the work of researchers at Dr. A.

Wander A.-G., a Swiss pharmaceutical company. The foundational synthesis is believed to be

detailed in German patent DE1920173A1, filed in 1969.

Timeline of Introduction
1973: Introduced in Germany.[1]
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1979: Introduced in Italy.[1]

1983: Introduced in Japan.[1]

Physicochemical Properties
Fominoben is chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-

oxoethyl)amino]methyl]phenyl]benzamide.[1][2]

Property Value Reference

Chemical Formula C₂₁H₂₄ClN₃O₃ [1]

Molar Mass 401.89 g/mol [1]

CAS Number 18053-31-1 [1]

IUPAC Name

N-[3-chloro-2-[[methyl-(2-

morpholin-4-yl-2-

oxoethyl)amino]methyl]phenyl]

benzamide

[1]

Appearance Crystalline solid

Melting Point 127-128 °C

Solubility

Soluble in ethanol, methanol,

and chloroform; sparingly

soluble in water.

Mechanism of Action
Fominoben's primary mechanism of action is believed to be its activity as an agonist at the

benzodiazepine binding site of the GABA-A receptor.[1][3] This interaction enhances the effect

of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion

influx and neuronal hyperpolarization, which results in central nervous system depression. This

GABAergic activity likely underlies its antitussive, anxiolytic, and anticonvulsant effects.[3][4]

Additionally, Fominoben has been reported to possess respiratory stimulant properties,

although the precise mechanism for this effect is less well-defined.[1] It is hypothesized that
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Fominoben may act on the respiratory centers in the medulla oblongata, potentially through a

mechanism independent of its GABAergic effects.[5]

Proposed Signaling Pathway of Fominoben at the
GABA-A Receptor
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Caption: Proposed signaling pathway of Fominoben at the GABA-A receptor.

Pharmacological Profile
Pharmacodynamics
Fominoben exhibits a range of pharmacodynamic effects, primarily related to its interaction

with the central nervous system.

Parameter Value (µM)

IC₅₀ (without GABA) 4.05 ± 0.10

IC₅₀ (with GABA) 2.2 ± 0.05

Source: Anticonvulsant actions of fominoben:

possible involvement of benzodiazepine

receptors.[3]
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Convulsant Fominoben Dose (mg/kg) Protection from Seizures

Pentylenetetrazol (50 mg/kg) 50 Complete

Pentylenetetrazol (50 mg/kg) 100 Complete

Pentylenetetrazol (75 mg/kg) 50 Increased seizure latency

Pentylenetetrazol (75 mg/kg) 100 Increased seizure latency

3-Mercaptopropionic acid 50 Less pronounced effect

3-Mercaptopropionic acid 100 Less pronounced effect

Source: Anticonvulsant actions

of fominoben: possible

involvement of benzodiazepine

receptors.[3]

Pharmacokinetics
Detailed human pharmacokinetic data for Fominoben is limited in the publicly available

literature.

Clinical Efficacy
A double-blind study compared the effects of Fominoben and dextromethorphan on hypoxia in

patients with chronic obstructive lung disease (COLD).[5]
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Parameter
Fominoben (160 mg, t.i.d.
for 2 weeks)

Dextromethorphan (30 mg,
t.i.d. for 2 weeks)

Arterial O₂ Pressure (PaO₂) Significant increase No significant change

Arterial CO₂ Pressure (PaCO₂) Significant decrease No significant change

pH Significant increase Significant increase

Alveolar-arterial O₂ difference

(A-aDO₂)
No improvement No improvement

Source: Effects of the

antitussive fominoben (PB89)

on hypoxia in chronic

obstructive lung disease:

comparison with

dextromethorphan using a

double-blind method.[5]

Experimental Protocols
Benzodiazepine Receptor Binding Assay
Objective: To determine the affinity of Fominoben for the benzodiazepine binding site on the

GABA-A receptor.

Methodology:

Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A

receptors.

Radioligand: ³H-flunitrazepam is used as the radioligand to label the benzodiazepine binding

sites.

Incubation: A constant concentration of ³H-flunitrazepam and prepared membranes are

incubated with increasing concentrations of Fominoben. Parallel incubations are performed

in the presence and absence of GABA to assess allosteric modulation.

Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
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Quantification: The amount of bound radioactivity is quantified using liquid scintillation

counting.

Data Analysis: The concentration of Fominoben that inhibits 50% of the specific binding of

³H-flunitrazepam (IC₅₀) is determined by non-linear regression analysis.

Experimental Workflow for Benzodiazepine Receptor
Binding Assay

Start

Prepare Rat Cortical
Membranes

Incubate Membranes with
³H-flunitrazepam and Fominoben

(± GABA)

Separate Bound and Free
Radioligand (Filtration/Centrifugation)

Quantify Bound Radioactivity
(Scintillation Counting)

Calculate IC₅₀

End
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Click to download full resolution via product page

Caption: Experimental workflow for benzodiazepine receptor binding assay.

Assessment of Anticonvulsant Activity
Objective: To evaluate the in vivo anticonvulsant effects of Fominoben.

Methodology (Pentylenetetrazol-induced seizure model):

Animals: Male Swiss Webster mice are used.

Drug Administration: Fominoben is administered intraperitoneally (i.p.) at various doses

(e.g., 50 and 100 mg/kg). A control group receives the vehicle.

Convulsant Induction: After a set pretreatment time (e.g., 30 minutes), a convulsive dose of

pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.

Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic

jerks, generalized clonic seizures, tonic-clonic seizures) and for mortality over a specified

period (e.g., 30 minutes).

Data Analysis: The percentage of animals protected from seizures and the latency to the first

seizure are recorded and compared between the Fominoben-treated and control groups.

Experimental Workflow for Anticonvulsant Activity
Assessment
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Caption: Experimental workflow for anticonvulsant activity assessment.

Adverse Effects
Commonly reported adverse effects of Fominoben include appetite suppression, nausea,

vomiting, insomnia, irritability, and hallucinations.[1] Rarer side effects may include
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somnolence, dizziness, dry mouth, blurred vision, and urticaria.[1]

Conclusion
Fominoben is a benzanilide derivative with a multifaceted pharmacological profile, acting as an

antitussive, respiratory stimulant, anxiolytic, and anticonvulsant. Its primary mechanism of

action is attributed to its agonistic activity at the benzodiazepine site of the GABA-A receptor.

While its clinical use has diminished over time, the study of Fominoben provides valuable

insights into the structure-activity relationships of GABAergic modulators and the complex

interplay between different central nervous system functions. Further research could explore

the potential of Fominoben derivatives in developing novel therapeutics with more selective

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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